1-(3-methoxyphenyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
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Overview
Description
The compound contains a 1,2,3-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms. It also contains two methoxyphenyl groups attached to the triazole ring. The methoxyphenyl groups consist of a phenyl ring (a six-membered carbon ring with alternating single and double bonds) with a methoxy group (-OCH3) attached .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, 1,2,3-triazole compounds are often synthesized using the Huisgen 1,3-dipolar cycloaddition, which is a type of click chemistry . This reaction typically involves an azide and an alkyne .Molecular Structure Analysis
The 1,2,3-triazole ring is planar and aromatic . The methoxyphenyl groups are likely to be in a plane perpendicular to the triazole ring due to steric hindrance .Chemical Reactions Analysis
1,2,3-triazole compounds are known for their versatility in chemical reactions. They can act as both hydrogen bond donors and metal chelators .Physical And Chemical Properties Analysis
1,2,3-triazoles are generally highly soluble in water . They can tautomerize in aqueous solution, meaning they can convert from one structural form to another .Scientific Research Applications
Inhibitory Activities and Potential Therapeutic Applications
- Compounds with structures incorporating the 1,2,3-triazole moiety have been explored for their inhibitory properties against various biological targets. For example, disubstituted 1,2,3-triazoles were evaluated as inhibitors against caspase-3, a critical enzyme in the apoptosis pathway, indicating potential therapeutic applications in controlling cell death mechanisms Yang Jiang & Trond Vidar Hansen, 2011.
Synthesis and Structure Determination
- Research has also focused on the synthesis and structure elucidation of novel triazole derivatives. For instance, a study on the reaction of equimolar equivalents of certain triazole compounds with indoline-2,3-dione under specific conditions revealed insights into their structural aspects through NMR spectroscopy and single-crystal X-ray diffraction B. Kariuki et al., 2022.
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(3-methoxyphenyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c1-25-13-8-6-11(7-9-13)21-17(23)15-16(18(21)24)22(20-19-15)12-4-3-5-14(10-12)26-2/h3-10,15-16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BALCFQTUNZJSSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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